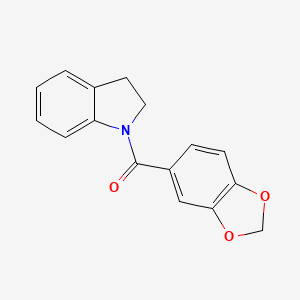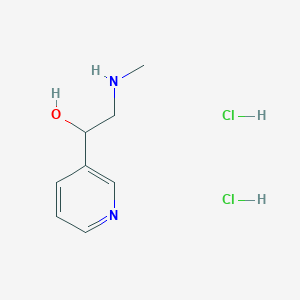
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride, also known as MPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPD is a psychoactive compound that acts on the central nervous system, making it useful for studying the brain's functions and behavior.
科学的研究の応用
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been used to study the effects of psychoactive compounds on the brain's functions and behavior. 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased arousal and attention. It has also been used to study the effects of drugs on memory and learning.
作用機序
The mechanism of action of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride involves its ability to act as a dopamine and norepinephrine reuptake inhibitor. This leads to increased levels of these neurotransmitters in the brain, resulting in increased arousal and attention. 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride also has an affinity for adrenergic and serotonergic receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased arousal and attention. 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride has also been shown to improve memory and learning in animal studies.
実験室実験の利点と制限
One advantage of using 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride in lab experiments is its ability to increase arousal and attention, making it useful for studying the effects of drugs on memory and learning. However, the psychoactive effects of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride may also make it difficult to interpret results, as it may affect the behavior of study subjects. Additionally, the potential for addiction and abuse of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride must be taken into consideration when using it in lab experiments.
将来の方向性
There are several potential future directions for 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride research. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride's ability to increase dopamine and norepinephrine levels in the brain may make it useful for improving attention and focus in individuals with ADHD. Additionally, 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride may have potential applications in the treatment of depression and other mood disorders. Further research is needed to explore these potential applications of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride.
In conclusion, 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its ability to increase dopamine and norepinephrine levels in the brain makes it useful for studying the brain's functions and behavior. While there are advantages to using 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride in lab experiments, its psychoactive effects and potential for addiction and abuse must be taken into consideration. Future research may explore its potential use in the treatment of ADHD, depression, and other mood disorders.
合成法
The synthesis of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride involves the reaction of 3-pyridinecarboxaldehyde and 2-(methylamino)ethanol in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride dihydrochloride. The synthesis method is relatively simple and can be conducted in a laboratory setting.
特性
IUPAC Name |
2-(methylamino)-1-pyridin-3-ylethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-6-8(11)7-3-2-4-10-5-7;;/h2-5,8-9,11H,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERINASCXLOMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CN=CC=C1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

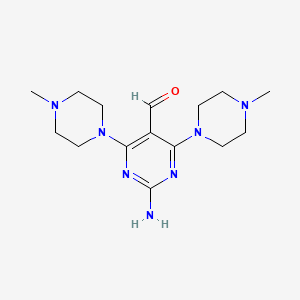
![3-[3-(2-ethylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2460346.png)


![2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione;hydrochloride](/img/structure/B2460349.png)
![5-((3,5-dimethoxybenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460350.png)
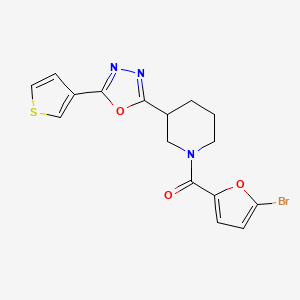
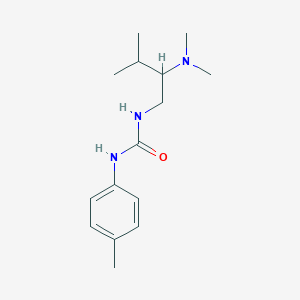
![N-(3,4-dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2460360.png)
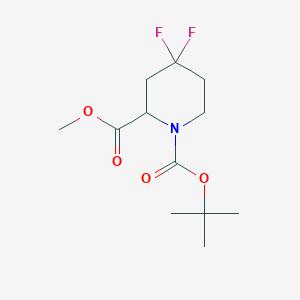
![5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460364.png)
![2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid](/img/structure/B2460365.png)
![4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2460366.png)
